molecular formula C11H14Br3NO2 B1250332 convolutamine H

convolutamine H

Cat. No. B1250332
M. Wt: 431.95 g/mol
InChI Key: TXBNYKFQXDKTHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

convolutamine H is a natural product found in Amathia convoluta with data available.

Scientific Research Applications

Nematocidal Properties

Convolutamine H, along with convolutindole A, has been identified as a novel tribrominated alkaloid with nematocidal activity, derived from the marine bryozoan Amathia convoluta. This discovery is significant for its potential applications in controlling nematode populations, which can be agricultural pests or parasitic to humans and animals (Narkowicz et al., 2002).

Anti-Trypanosomal Activity

Research has also shown that convolutamine H, along with convolutamine I, displays anti-trypanosomal properties. This is particularly relevant in the treatment of diseases like Human African Trypanosomiasis, also known as sleeping sickness, caused by the parasite Trypanosoma brucei. Modifications of convolutamine H have been explored to improve its physico-chemical properties while maintaining or enhancing its potency against Trypanosoma brucei (Pham et al., 2014).

properties

Product Name

convolutamine H

Molecular Formula

C11H14Br3NO2

Molecular Weight

431.95 g/mol

IUPAC Name

N-methyl-2-(2,3,4-tribromo-5,6-dimethoxyphenyl)ethanamine

InChI

InChI=1S/C11H14Br3NO2/c1-15-5-4-6-7(12)8(13)9(14)11(17-3)10(6)16-2/h15H,4-5H2,1-3H3

InChI Key

TXBNYKFQXDKTHG-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=C(C(=C(C(=C1Br)Br)Br)OC)OC

synonyms

convolutamine H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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